2-Methoxypyrimidine-4-carbaldehyde

Description

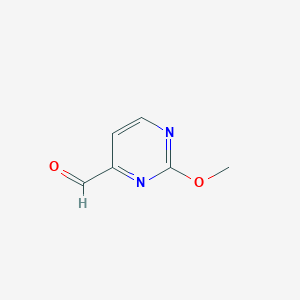

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWESBRAYQPCROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438108 | |

| Record name | 2-methoxypyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164738-44-7 | |

| Record name | 2-methoxypyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde

This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, spectroscopic data, a potential synthetic route with experimental protocols, and discusses its prospective biological significance.

Physicochemical Properties

This compound is a substituted pyrimidine, a class of compounds integral to various biological molecules. The presence of a methoxy group and a reactive carbaldehyde (aldehyde) group makes it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| CAS Number | 164738-44-7 | [1] |

| Appearance | Solid (Predicted) | N/A |

| Purity | ≥98% | [2] |

| Storage Conditions | 2-8°C, under inert gas atmosphere | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet: ~9.8-10.2 ppm. - Pyrimidine ring protons: Doublets or singlets between ~8.0-9.0 ppm. - Methoxy group (OCH₃) singlet: ~4.0-4.2 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (CHO): ~185-195 ppm. - Pyrimidine ring carbons: ~110-170 ppm. - Methoxy carbon (OCH₃): ~55-60 ppm. |

| IR Spectroscopy | - C=O stretch (aldehyde): ~1690-1715 cm⁻¹. - C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. - C=N and C=C stretches (pyrimidine ring): ~1500-1600 cm⁻¹. - C-O stretch (methoxy): ~1000-1300 cm⁻¹. |

| Mass Spectrometry (EI-MS) | - Molecular ion peak [M]⁺ at m/z = 138.[5] - Fragmentation patterns showing loss of -CHO (m/z = 109) and -OCH₃ (m/z = 107).[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A plausible and effective method involves the formylation of a 2-methoxypyrimidine precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and serves as a reliable protocol.[3][7]

3.1. Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis involves the reaction of 2-methoxypyrimidine with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

3.2. Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[7]

Materials:

-

2-Methoxypyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, three-necked

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature control

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of the target compound.

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve 2-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

3.3. Spectroscopic Analysis Protocol

Sample Preparation (NMR):

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

Instrumentation and Acquisition (NMR):

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire spectra using a standard pulse sequence with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a longer relaxation delay (2-5 seconds).[4]

Sample Preparation and Data Acquisition (IR):

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) with the neat solid can be used.

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

Biological Activity and Potential Applications

The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and various synthetic drugs.[8][9] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including:

The presence of the methoxy and aldehyde functionalities on the pyrimidine ring of this compound provides reactive sites for further chemical modifications. This makes it a valuable building block for generating libraries of novel compounds for drug discovery screening. For instance, the aldehyde group can readily undergo reactions like Knoevenagel condensation, Wittig reactions, and Schiff base formation to create diverse molecular scaffolds.[13]

While specific signaling pathways directly modulated by this compound are not yet elucidated in the literature, its structural similarity to other biologically active pyrimidines suggests it could be a valuable lead compound in various therapeutic areas.[8][12] The de novo pyrimidine synthesis pathway is a fundamental biological process essential for DNA and RNA synthesis, and compounds that interact with enzymes in this pathway can have significant therapeutic effects.[14][15][16] Further research is warranted to explore the biological profile of this compound.

References

- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. lehigh.edu [lehigh.edu]

- 6. 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. davuniversity.org [davuniversity.org]

- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 16. microbenotes.com [microbenotes.com]

In-depth Technical Guide: 2-Methoxypyrimidine-4-carbaldehyde (CAS: 164738-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine derivative with the CAS number 164738-44-7. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The presence of a methoxy group and a reactive carbaldehyde function on the pyrimidine ring makes this compound a potentially valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. This guide provides a summary of the available technical data and outlines potential synthetic and experimental approaches based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical supplier catalogs and computational predictions, as detailed experimental characterization is not extensively available in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 164738-44-7 | [5][6] |

| Molecular Formula | C₆H₆N₂O₂ | [5] |

| Molecular Weight | 138.12 g/mol | [5] |

| Purity | Typically ≥98% | [5] |

| Appearance | Solid or liquid | [7] |

| Storage Conditions | 2-8°C under an inert gas atmosphere | [5] |

Synthesis and Experimental Protocols

An alternative strategy could involve the modification of a pre-functionalized pyrimidine ring. For example, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative at the 4-position of the 2-methoxypyrimidine core could yield the desired aldehyde.

Below is a generalized, hypothetical workflow for the synthesis of a substituted pyrimidine carbaldehyde, which could be adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented, its structural features suggest its utility as a versatile intermediate in the synthesis of pharmaceutical agents. The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Pyrimidine-based compounds are key components in a multitude of approved drugs and clinical candidates.[1] They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[3] For instance, pyrimidine derivatives have been investigated as:

-

Kinase Inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology.

-

Antimicrobial Agents: The structural resemblance to nucleobases allows for the design of pyrimidine analogs that can interfere with microbial DNA/RNA synthesis or other essential cellular processes.

-

CNS Agents: Certain pyrimidine derivatives have shown activity as modulators of central nervous system targets.[1]

The potential of this compound lies in its ability to be elaborated into a diverse library of compounds for screening against various biological targets. The general workflow for such a drug discovery process is outlined below.

Caption: General workflow for drug discovery utilizing this compound.

Potential Signaling Pathway Interactions

Given the lack of specific biological data for this compound, its interaction with signaling pathways can only be inferred from the activities of other pyrimidine-containing molecules. For example, a recently synthesized series of pyrimidine derivatives were found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[9] This highlights the potential for novel pyrimidine-based compounds to modulate key cellular signaling cascades.

Should this compound be utilized to synthesize kinase inhibitors, a potential mechanism of action could involve the disruption of a cancer-related signaling pathway, as depicted in the conceptual diagram below.

Caption: Conceptual diagram of a pyrimidine-based kinase inhibitor modulating a signaling pathway.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is scarce, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that it could be a valuable starting material for drug discovery programs. Further research is warranted to fully characterize this compound and explore its synthetic utility and potential pharmacological applications.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound | CAS: 164738-44-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound 164738-44-7, CasNo.164738-44-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-Methoxypyrimidine-4-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of its pyrimidine core and aldehyde functional group.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The presence of these functional groups on the electron-deficient pyrimidine ring dictates its chemical reactivity and potential for further synthetic modifications.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |

| SMILES | COC1=NC=CC(=N1)C=O | --INVALID-LINK-- |

| InChI | InChI=1S/C6H6N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | --INVALID-LINK-- |

| InChIKey | TWESBRAYQPCROD-UHFFFAOYSA-N | --INVALID-LINK-- |

| CAS Number | 164738-44-7 | --INVALID-LINK-- |

| Predicted XlogP | 0.3 | --INVALID-LINK-- |

| Appearance | Solid or liquid | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This workflow is based on established synthetic methodologies for similar pyrimidine and quinoline derivatives.[2]

Experimental Protocol: Oxidation of (2-Methoxypyrimidin-4-yl)methanol

This protocol is a generalized procedure and may require optimization.

Materials:

-

(2-Methoxypyrimidin-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve (2-Methoxypyrimidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane.

-

Add activated manganese dioxide (5-10 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

-

Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ 9.9-10.1 (s, 1H, -CHO), 8.8-9.0 (d, 1H, pyrimidine H-6), 7.4-7.6 (d, 1H, pyrimidine H-5), 4.0-4.2 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 190-195 (C=O), 165-170 (C-2), 160-165 (C-4), 155-160 (C-6), 115-120 (C-5), 55-60 (-OCH₃) |

| FT-IR (cm⁻¹) | ~2820, ~2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600-1400 (C=C and C=N stretching of pyrimidine ring), ~1250 (C-O stretch of methoxy) |

| Mass Spec (EI) | Predicted M⁺ at m/z 138. Fragmentation is expected to involve the loss of CO (m/z 110) and OCH₃ (m/z 107). A study on protonated 2-methoxypyrimidine derivatives suggests that fragmentation pathways are significantly influenced by the 2-methoxy group.[3] |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the pyrimidine ring's susceptibility to nucleophilic substitution.

Reactivity Profile

-

Aldehyde Reactions: The carbaldehyde group can undergo a variety of classical aldehyde reactions, including:

-

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or with amines to form Schiff bases.

-

Wittig Reaction: To form alkenes.

-

Reduction: To the corresponding alcohol, (2-Methoxypyrimidin-4-yl)methanol.

-

Oxidation: To the corresponding carboxylic acid, 2-Methoxypyrimidine-4-carboxylic acid.

-

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the electron-donating methoxy group may slightly reduce its reactivity compared to halogenated pyrimidines. The methoxy group itself could potentially be displaced by strong nucleophiles under harsh conditions.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidine-4-carbaldehyde

This technical guide provides a comprehensive exploration of a potential synthetic pathway for 2-methoxypyrimidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the key chemical transformations involved.

Overview of the Synthetic Strategy

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available pyrimidine precursor. The core strategy involves the construction of a di-substituted pyrimidine ring, followed by selective functionalization to introduce the desired methoxy and carbaldehyde groups. A key challenge in this synthesis is controlling the regioselectivity of the substitution reactions on the pyrimidine core.

The proposed pathway commences with the formation of a dichloropyrimidine carbaldehyde intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and a subsequent dechlorination step.

Proposed Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloropyrimidine-4-carbaldehyde (Intermediate C)

This initial step involves the conversion of a dihydroxypyrimidine precursor to a dichlorinated intermediate. This is a common transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). While the direct synthesis of 2,4-dihydroxypyrimidine-4-carbaldehyde is not well-documented, a similar procedure for the 5-carbaldehyde isomer is known, starting from uracil.[1] A plausible adaptation for the 4-carbaldehyde isomer is presented below.

Reaction:

2,4-dihydroxypyrimidine-4-carbaldehyde is reacted with phosphorus oxychloride to yield 2,4-dichloropyrimidine-4-carbaldehyde.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxypyrimidine-4-carbaldehyde (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine-4-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Notes |

| 2,4-dihydroxypyrimidine-4-carbaldehyde | 1 eq | Starting material |

| Phosphorus oxychloride (POCl₃) | 5-10 eq | Reagent and solvent |

| N,N-dimethylformamide (DMF) | Catalytic | Catalyst |

| Ethyl Acetate / Dichloromethane | - | Extraction Solvent |

| Sodium Bicarbonate (sat. aq.) | - | Neutralization |

| Anhydrous Sodium Sulfate | - | Drying agent |

Table 1: Reagents and conditions for the synthesis of 2,4-dichloropyrimidine-4-carbaldehyde.

Step 2: Selective Methoxylation of 2,4-dichloropyrimidine-4-carbaldehyde (Intermediate E)

This step is the most critical in the proposed pathway and relies on achieving regioselective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. In general, nucleophilic substitution on 2,4-dichloropyrimidines preferentially occurs at the C4 position. However, the electronic nature of the substituent at other positions can influence this selectivity. The electron-withdrawing nature of the carbaldehyde group at C4 may influence the reactivity at C2. For the purpose of this guide, we will proceed with the assumption of a possible selective reaction at C2, which may require optimization.

Reaction:

2,4-dichloropyrimidine-4-carbaldehyde is reacted with sodium methoxide to yield 2-methoxy-4-chloropyrimidine-4-carbaldehyde.

Protocol:

-

Dissolve 2,4-dichloropyrimidine-4-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-4-chloropyrimidine-4-carbaldehyde.

| Reagent/Solvent | Molar Ratio/Volume | Notes |

| 2,4-dichloropyrimidine-4-carbaldehyde | 1 eq | Starting material |

| Sodium Methoxide (NaOMe) | 1.1 eq | Nucleophile |

| Anhydrous Methanol (MeOH) | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying agent |

Table 2: Reagents and conditions for the selective methoxylation.

Step 3: Dechlorination of 2-methoxy-4-chloropyrimidine-4-carbaldehyde (Final Product G)

The final step in the synthesis is the removal of the remaining chlorine atom at the C4 position. This can be achieved through catalytic hydrogenation.

Reaction:

2-methoxy-4-chloropyrimidine-4-carbaldehyde is reduced to this compound using hydrogen gas in the presence of a palladium catalyst.

Protocol:

-

Dissolve 2-methoxy-4-chloropyrimidine-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

-

Add a base, such as triethylamine or sodium acetate (1.2 equivalents), to neutralize the HCl formed during the reaction.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1-3 atm) at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

| Reagent/Solvent | Molar Ratio/Volume | Notes |

| 2-methoxy-4-chloropyrimidine-4-carbaldehyde | 1 eq | Starting material |

| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |

| Hydrogen Gas (H₂) | 1-3 atm | Reducing agent |

| Triethylamine / Sodium Acetate | 1.2 eq | Base |

| Ethanol / Ethyl Acetate | - | Solvent |

Table 3: Reagents and conditions for the dechlorination step.

Alternative Pathway Considerations

An alternative approach to consider involves the protection of the carbaldehyde group as a more stable acetal, such as a dimethoxymethyl group, prior to the chlorination and methoxylation steps. This could prevent potential side reactions involving the aldehyde functionality. The deprotection of the acetal would then be the final step. A known procedure for the deprotection of a dimethoxymethyl group on a pyrimidine ring involves treatment with hydrobromic acid in water.[2]

Figure 2: Alternative pathway with a protection/deprotection strategy.

Conclusion

This technical guide outlines a plausible and detailed synthetic pathway for this compound. While the presented route is based on established chemical principles and analogous reactions, it is important to note that the regioselectivity of the methoxylation step may require careful optimization. The provided protocols serve as a strong foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic building block. Further experimental validation is recommended to confirm the yields and purity of the intermediates and the final product.

References

An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidine-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive aldehyde group appended to a methoxy-substituted pyrimidine core, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound. Furthermore, it delves into detailed experimental protocols for its preparation and explores its application in the development of therapeutic agents, highlighting its role in modulating key signaling pathways. This document serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel pyrimidine-based pharmaceuticals.

Introduction

Pyrimidine aldehydes are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their utility as versatile synthetic intermediates.[1] The inherent reactivity of the aldehyde functional group allows for a wide range of chemical transformations, including condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[1][2] When incorporated into the pyrimidine scaffold, a privileged structure in numerous therapeutic agents, these aldehydes become powerful tools for the construction of complex molecules with diverse pharmacological profiles.[3][4][5]

This compound (CAS No. 164738-44-7) is a notable member of this class of compounds.[6][7][8][9] The presence of a methoxy group at the 2-position of the pyrimidine ring influences the electronic properties of the molecule, potentially enhancing its biological activity and metabolic stability. This guide will explore the synthesis, characterization, and potential applications of this important chemical entity.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 164738-44-7 | [7][8] |

| Molecular Formula | C₆H₆N₂O₂ | [7] |

| Molecular Weight | 138.12 g/mol | [7] |

| Appearance | Solid or liquid | [8] |

| Purity | ≥ 95-98% | [7][8] |

| Storage | 2-8 °C under inert atmosphere | [7] |

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. Table 2 provides a summary of expected and reported spectral data.

Table 2: Spectral Data for this compound

| Technique | Expected/Reported Data | Reference |

| ¹H NMR | Aldehydic proton (CHO) at ~9.8-10.0 ppm; Methoxy protons (OCH₃) at ~3.9-4.1 ppm; Pyrimidine ring protons with characteristic shifts and coupling. | [10][11] |

| ¹³C NMR | Carbonyl carbon (C=O) at ~190 ppm; Methoxy carbon (OCH₃) at ~55 ppm; Pyrimidine ring carbons at characteristic chemical shifts. | [12] |

| Mass Spectrometry | Molecular ion peak [M]+ at m/z = 138.04 | [13] |

| Infrared (IR) | Carbonyl (C=O) stretching band around 1700 cm⁻¹. | [14] |

Synthesis of this compound

Route 1: Oxidation of 4-Methyl-2-methoxypyrimidine

A common and effective method for the synthesis of aryl aldehydes is the oxidation of a corresponding methyl-substituted precursor.[16][17] The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established protocol for this transformation.[15]

Caption: Synthetic route via oxidation of 4-methyl-2-methoxypyrimidine.

Experimental Protocol: Oxidation with Selenium Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of celite.

-

Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][18][19][20] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][10]

Caption: Vilsmeier-Haack formylation of 2-methoxypyrimidine.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (1.5 to 3.0 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve 2-methoxypyrimidine (1.0 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Signaling Pathways

Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound serves as a key starting material for the synthesis of novel compounds that can modulate various biological pathways. For instance, derivatives of pyrimidine aldehydes have been investigated as cytokine synthesis inhibitors, which are crucial in managing inflammatory diseases.[1]

The general workflow for the derivatization of this compound to generate a library of compounds for biological screening is depicted below.

Caption: General workflow for drug discovery using this compound.

Many pyrimidine-based compounds exert their therapeutic effects by interfering with intracellular signaling cascades. For example, in the context of cancer, they may inhibit protein kinases that are critical for tumor growth and proliferation. A generalized signaling pathway that can be targeted by pyrimidine derivatives is illustrated below.

Caption: Generalized signaling pathway targeted by pyrimidine-based inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characterization. The experimental protocols outlined herein offer practical guidance for its preparation in a laboratory setting. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents that modulate key signaling pathways underscores its importance in modern drug discovery. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of new and effective drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | CAS: 164738-44-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. echemhub.com [echemhub.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. This compound 164738-44-7, CasNo.164738-44-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 19. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 20. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Fundamental Reactivity of 2-Methoxypyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-methoxypyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its synthesis, physicochemical properties, and core chemical reactions, supported by experimental protocols and spectroscopic data to facilitate its application in research and drug development.

Physicochemical Properties

This compound is a substituted pyrimidine featuring a methoxy group at the 2-position and a carbaldehyde (aldehyde) group at the 4-position. These functional groups significantly influence the molecule's reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 138.12 g/mol | PubChem[1] |

| SMILES | COC1=NC=CC(=N1)C=O | PubChem[1] |

| InChIKey | TWESBRAYQPCROD-UHFFFAOYSA-N | PubChem[1] |

| Purity | 98% (typical) | Biotuva Life Sciences[2] |

| Storage Condition | 2-8 °C under inert gas | Biotuva Life Sciences[2] |

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated substrate.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

General Experimental Protocol for Vilsmeier-Haack Formylation

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

2-Methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-methoxypyrimidine in anhydrous DMF, slowly add POCl₃ at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a stirred solution of sodium acetate in water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)Pyrimidine ring protons: ~8.5-9.0 ppm (doublets)Methoxy protons (OCH₃): ~4.0-4.2 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppmPyrimidine ring carbons: ~110-170 ppmMethoxy carbon (OCH₃): ~55-60 ppm |

| IR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 (strong)C-H stretch (aldehyde): ~2820 and ~2720 (weak)Aromatic C=C and C=N stretch: ~1600-1450C-O stretch (methoxy): ~1250-1050 |

| Mass Spectrometry | [M+H]⁺: m/z 139.0502 |

Fundamental Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the pyrimidine ring, which is susceptible to nucleophilic attack, and the influence of the electron-donating methoxy group.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations.

The Wittig reaction allows for the conversion of the aldehyde to an alkene.

Caption: Wittig reaction of this compound.

Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

(Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a solution of this compound in anhydrous THF, add the Wittig reagent.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This reaction is used to form a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

Malononitrile (or other active methylene compound)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

The reaction with primary amines yields imines, also known as Schiff bases, which are important intermediates and possess biological activities.

Caption: Schiff base formation from this compound.

Experimental Protocol: Schiff Base Formation

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound and the primary amine in ethanol.

-

Add a few drops of glacial acetic acid.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

The aldehyde can be reduced to the corresponding primary alcohol using a suitable reducing agent.

Caption: Reduction of this compound to the corresponding alcohol.

Experimental Protocol: Reduction of Aldehyde

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and concentrate to obtain the alcohol.

The aldehyde can be oxidized to the corresponding carboxylic acid.

Caption: Oxidation of this compound to the carboxylic acid.

Experimental Protocol: Oxidation of Aldehyde

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Aqueous sodium hydroxide

-

Sodium bisulfite

-

Hydrochloric acid

Procedure:

-

Dissolve this compound in a dilute aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30 °C.

-

Stir the mixture until the purple color disappears.

-

Filter the mixture to remove manganese dioxide.

-

Decolorize the filtrate with a small amount of sodium bisulfite.

-

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration and recrystallize if necessary.

Reactions of the Pyrimidine Ring

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing aldehyde group and the nitrogen atoms. The 2-methoxy group can also potentially be displaced by strong nucleophiles under harsh conditions, although it is generally more stable than a halogen substituent.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. The presence of the aldehyde group in this compound makes it a valuable scaffold for the synthesis of diverse libraries of compounds for screening in drug discovery programs. The derivatives can be tested for various therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its fundamental reactivity, centered around the aldehyde functionality and the pyrimidine core, allows for the generation of a wide array of derivatives. This guide provides the foundational knowledge, including synthetic strategies, physicochemical data, and detailed experimental protocols for its key transformations, to empower researchers in their scientific endeavors. Further exploration of its reactivity and the biological evaluation of its derivatives are promising avenues for future research and development.

References

Spectroscopic and Synthetic Profile of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a plausible synthetic pathway for 2-Methoxypyrimidine-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and organic synthesis.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for this compound (Molecular Formula: C₆H₆N₂O₂) is available from public databases.[1]

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.05020 |

| [M+Na]⁺ | 161.03214 |

| [M-H]⁻ | 137.03564 |

| [M+NH₄]⁺ | 156.07674 |

| [M+K]⁺ | 177.00608 |

| [M]⁺ | 138.04237 |

Source: PubChem CID 10329356[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound is not directly available. However, the expected chemical shifts can be estimated based on the analysis of similar pyrimidine and aldehyde-containing molecules.[2][3]

Table 2: Expected ¹H and ¹³C NMR Spectral Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (pyrimidine ring) | 7.0 - 9.0 | Doublets or multiplets | |

| Methoxy (-OCH₃) | ~ 4.0 | Singlet | |

| ¹³C | Carbonyl (C=O) | 185 - 195 | |

| Aromatic (pyrimidine ring) | 110 - 170 | ||

| Methoxy (-OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.[4]

Table 3: Expected FT-IR Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | Stretching | 2820 and 2720 | Weak |

| C=O (aldehyde) | Stretching | ~ 1700 | Strong |

| C=N (pyrimidine) | Stretching | 1520 - 1580 | Medium-Strong |

| C=C (pyrimidine) | Stretching | 1400 - 1600 | Medium-Strong |

| C-O (methoxy) | Stretching | 1000 - 1250 | Strong |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ESI source.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Synthetic Pathway and Reactions

A plausible synthetic route to this compound involves a two-step process starting from a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic systems, which can be followed by a nucleophilic substitution to introduce the methoxy group.

Caption: Plausible synthesis of this compound.

This compound can serve as a versatile building block in organic synthesis. The aldehyde functionality allows for a variety of subsequent reactions to construct more complex molecules.

Caption: Common derivatization reactions of this compound.

References

2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines available factual information with plausible synthetic methodologies and potential applications inferred from structurally related analogs.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 164738-44-7 | |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Purity | ≥98% | |

| Storage Condition | 2-8°C under an inert gas atmosphere |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two primary synthetic routes can be postulated based on established methodologies for analogous pyrimidine and quinoline carbaldehydes.

Proposed Synthetic Route 1: Oxidation of 4-Methyl-2-methoxypyrimidine

A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.

Generalized Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyrimidine (1 equivalent) in a suitable solvent, such as dioxane or a mixture of xylene and ethanol.

-

Reagent Addition: Add an oxidizing agent (e.g., selenium dioxide, 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If selenium dioxide is used, the resulting black selenium precipitate is removed by filtration through celite.

-

Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Proposed workflow for the synthesis of this compound via oxidation.

Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution

Another viable approach involves the synthesis of a 2-chloro-pyrimidine-4-carbaldehyde intermediate, followed by a nucleophilic substitution with sodium methoxide.

Generalized Experimental Protocol:

-

Synthesis of 2,4-dichloropyrimidine-5-carbaldehyde: This intermediate can be prepared from 2-amino-4,6-dihydroxypyrimidine via a Vilsmeier-Haack formylation reaction.

-

Selective Methoxylation:

-

Reaction Setup: Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Reagent Addition: Add sodium methoxide (1 to 1.2 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the selective substitution at the more reactive 2-position.

-

Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Spectroscopic Data

No experimental spectroscopic data for this compound is readily available in the searched literature. For research purposes, it is recommended to perform a full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) upon synthesis. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the methoxy protons, the aldehyde proton, and the pyrimidine ring protons.

-

¹³C NMR: Resonances for the methoxy carbon, the aldehyde carbonyl carbon, and the carbons of the pyrimidine ring.

-

IR: Characteristic absorption bands for the C=O stretching of the aldehyde, C-O stretching of the methoxy group, and C=N stretching of the pyrimidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been reported, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

The aldehyde functional group in this compound makes it a versatile building block for the synthesis of a diverse library of derivatives. The aldehyde can readily undergo various chemical transformations, such as:

-

Reductive Amination: To introduce a variety of amine functionalities.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to generate more complex heterocyclic systems.

These derivatization strategies allow for the exploration of the chemical space around the 2-methoxypyrimidine core, which is a valuable approach in the hit-to-lead optimization phase of drug discovery.

Physical and chemical properties of 2-Methoxypyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyrimidine-4-carbaldehyde. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates available information from chemical suppliers and provides predicted data based on analogous compounds. It outlines plausible synthetic routes and characteristic reactions, complete with detailed, generalized experimental protocols. This guide is intended to serve as a foundational resource for professionals in research and drug development, facilitating the use of this compound as a versatile building block in medicinal chemistry.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. This compound is a bifunctional derivative of pyrimidine, featuring a methoxy group at the 2-position and a reactive carbaldehyde at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a diverse array of more complex heterocyclic systems. The electron-donating methoxy group influences the reactivity of the pyrimidine ring, while the aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, and nucleophilic additions. This guide aims to provide a detailed summary of its properties and synthetic utility.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available and predicted data to provide a comprehensive profile of the compound.

Table 1: Compound Identifiers and General Data

| Property | Value | Source |

| CAS Number | 164738-44-7 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | Biotuva Life Sciences[2] |

| Molecular Weight | 138.12 g/mol | Biotuva Life Sciences[2] |

| Appearance | Solid or liquid (form not specified) | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C under an inert atmosphere | Biotuva Life Sciences[2] |

Table 2: Predicted and Analogous Physical Properties

| Property | Value | Notes |

| Melting Point | 33-36 °C | Data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3] |

| Boiling Point | 234.6 ± 20.0 °C | Predicted data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3] |

| Solubility | Soluble in organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate. | General solubility trend for pyrimidine derivatives.[4] |

| XlogP | 0.3 | Predicted value. |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.8-9.0 ppm (d, 1H, pyrimidine H-6), δ ~7.5-7.7 ppm (d, 1H, pyrimidine H-5), δ ~4.0-4.2 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~190-195 ppm (C=O), δ ~165-170 ppm (C-2), δ ~160-165 ppm (C-4), δ ~155-160 ppm (C-6), δ ~115-120 ppm (C-5), δ ~55-60 ppm (-OCH₃) |

| FT-IR | ~1700-1720 cm⁻¹ (C=O stretch, aldehyde), ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretch, aldehyde), ~1570-1600 cm⁻¹ (C=N stretch, pyrimidine ring), ~1020-1250 cm⁻¹ (C-O stretch, methoxy) |

Synthesis and Experimental Protocols

A likely synthetic pathway involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, followed by or preceded by the introduction of the methoxy and aldehyde functionalities. One potential route could start from a pre-functionalized pyrimidine, such as a halogenated pyrimidine, followed by nucleophilic substitution to introduce the methoxy group and subsequent conversion of another functional group into the aldehyde.

References

Unlocking the Potential of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its inherent drug-like properties and versatile synthetic handles have made it a privileged structure in the development of targeted therapies.[1] This technical guide explores the untapped potential of a specific pyrimidine derivative, 2-Methoxypyrimidine-4-carbaldehyde , as a versatile building block for the synthesis of novel bioactive molecules. While specific research applications of this compound are not yet extensively documented in peer-reviewed literature, its chemical structure suggests significant promise in the generation of compound libraries for screening against various therapeutic targets, particularly in oncology and inflammatory diseases.

This document serves as a prospective guide for researchers, outlining potential synthetic pathways, hypothetical experimental protocols, and relevant biological contexts to stimulate further investigation into this promising, yet under-explored, chemical entity.

Physicochemical Properties and Synthesis

Potential Research Applications in Drug Discovery

The aldehyde functionality at the 4-position of the pyrimidine ring is a key feature of this compound, offering a reactive handle for a variety of chemical transformations. This versatility allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics.

Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors.[3][4][5] By targeting the ATP-binding site of kinases, pyrimidine derivatives can modulate cellular signaling pathways that are often dysregulated in cancer. The strategic modification of this compound can lead to the development of potent and selective inhibitors of various kinases implicated in tumorigenesis.

A key synthetic strategy to achieve this is reductive amination . This reaction allows for the coupling of the aldehyde with a wide range of primary and secondary amines to introduce diverse side chains that can interact with specific residues in the kinase active site.[1][6][7][8]

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)

Derivatives of this compound could potentially inhibit RTKs, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified RTK signaling pathway and the putative point of inhibition.

Caption: Hypothetical inhibition of RTK signaling by a this compound derivative.

Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenases (COX).[9][10][11][12] The versatile chemistry of this compound allows for its use in the synthesis of novel compounds with potential anti-inflammatory activity.

A valuable synthetic approach in this context is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with active methylene compounds to form α,β-unsaturated systems, which are precursors to a variety of heterocyclic compounds with anti-inflammatory properties.[13][14][15]

Hypothetical Experimental Workflow: Synthesis and Screening of Anti-inflammatory Compounds

The following workflow outlines the general steps for synthesizing and evaluating derivatives of this compound for anti-inflammatory activity.

Caption: A generalized workflow for the development of anti-inflammatory agents.

Hypothetical Experimental Protocols

The following protocols are provided as examples of how this compound could be utilized in synthetic organic chemistry. These are general procedures and may require optimization for specific substrates.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Aminomethylpyrimidines

Objective: To synthesize a library of N-substituted 4-(aminomethyl)-2-methoxypyrimidines.

Materials:

-

This compound

-

A diverse library of primary and secondary amines

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCE (10 mL) in a round-bottom flask, add the desired amine (1.1 mmol).

-

If the amine is a salt, neutralize it with a suitable base before addition. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCE (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation for the Synthesis of Pyrimidine-based α,β-Unsaturated Compounds

Objective: To synthesize a series of 2-methoxy-4-(2-substituted-vinyl)pyrimidines.

Materials:

-

This compound

-

Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine or another suitable base catalyst

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation: Illustrative Tables

The following tables are templates for organizing and presenting data that would be generated from the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis of N-Substituted 4-(Aminomethyl)-2-methoxypyrimidines via Reductive Amination

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-((2-methoxypyrimidin-4-yl)methyl)aniline | Data to be determined |

| 2 | Morpholine | 4-((2-methoxypyrimidin-4-yl)methyl)morpholine | Data to be determined |

| 3 | Benzylamine | N-benzyl-1-(2-methoxypyrimidin-4-yl)methanamine | Data to be determined |

Table 2: In Vitro Kinase Inhibitory Activity of Synthesized Pyrimidine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

| Product 1a | Kinase X | Data to be determined |

| Product 1b | Kinase X | Data to be determined |

| Product 1c | Kinase X | Data to be determined |

| Staurosporine (Control) | Kinase X | Known value |

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its reactive aldehyde group, coupled with the privileged pyrimidine scaffold, provides a versatile platform for the generation of diverse chemical libraries. The potential applications in the development of kinase inhibitors and anti-inflammatory agents are particularly compelling. This technical guide provides a foundational framework and hypothetical protocols to encourage and facilitate further research into the synthetic utility and therapeutic potential of this intriguing molecule. The exploration of this compound and its derivatives could lead to the discovery of next-generation therapeutics for a range of human diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Condensation reactions in water of active methylene compounds with arylaldehydes. One-pot synthesis of flavonols. | Sigma-Aldrich [sigmaaldrich.com]